1-Pyrrol-1-yltetrazol-5-amine
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Overview
Description
1-Pyrrol-1-yltetrazol-5-amine is a heterocyclic compound that contains both a pyrrole and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrol-1-yltetrazol-5-amine typically involves the formation of the tetrazole ring followed by the introduction of the pyrrole moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the Paal-Knorr pyrrole synthesis can be employed to form the pyrrole ring, which is then coupled with a tetrazole precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrol-1-yltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or tetrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1-Pyrrol-1-yltetrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including energetic materials and sensors
Mechanism of Action
The mechanism of action of 1-Pyrrol-1-yltetrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic amines and tetrazole derivatives, such as:
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 1-(Nitropyrazol-3(5)-yl)tetrazoles
Uniqueness
1-Pyrrol-1-yltetrazol-5-amine is unique due to its combination of a pyrrole and a tetrazole ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
73188-35-9 |
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Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1-pyrrol-1-yltetrazol-5-amine |
InChI |
InChI=1S/C5H6N6/c6-5-7-8-9-11(5)10-3-1-2-4-10/h1-4H,(H2,6,7,9) |
InChI Key |
XZLBWBDRTATHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=N2)N |
Origin of Product |
United States |
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